molecular formula C18H16N6O B2989752 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2319721-52-1

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2989752
CAS No.: 2319721-52-1
M. Wt: 332.367
InChI Key: UHNNXINSFHVDNN-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via π-π stacking and hydrogen-bond interactions .

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-18(14-6-7-15-16(10-14)20-12-19-15)23-17(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,12,17H,11H2,(H,19,20)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNXINSFHVDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Huisgen cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne in the presence of a copper(I) catalyst. Subsequent steps may include the formation of the benzoimidazole ring and the attachment of the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Reactions may be facilitated by catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and benzoimidazole groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial, antioxidant, and anticancer agent . Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its anti-inflammatory and antiviral properties . It may be used in the development of new therapeutic agents for treating infections and inflammatory diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals . Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves interactions with molecular targets and pathways . The phenyl and triazole groups may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Benzimidazole Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Phenyl-triazolylethyl-carboxamide ~393.4* Not Reported Triazole enhances H-bonding; lipophilic
2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (7d) Chloro, hydroxyphenyl, carboxylic acid ~302.7 >300 High thermal stability; polar hydroxyl
N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1) Hydroxyphenyl, piperazinyl-ethyl-carboxamide ~473.5 249–252 Piperazine improves solubility
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl, triazole, thiazole ~627.4 Not Reported Bromine increases electron-withdrawing effects
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Dimethoxyphenyl, methoxyphenyl, propyl ~449.5 Not Reported Methoxy groups enhance lipophilicity

*Calculated based on formula.

Key Observations :

  • Thermal Stability : Derivatives with hydroxyl or carboxylic acid groups (e.g., 7d, 7h ) exhibit melting points >300°C, attributed to strong intermolecular hydrogen bonding. The target compound’s melting point is unreported but likely lower due to reduced polarity.
  • Electronic Effects : Bromine in 9c introduces electron-withdrawing effects, which may alter binding affinity compared to the target compound’s electron-neutral phenyl group.

Crystallographic and Spectroscopic Characterization

  • X-ray Analysis : Compounds like 9c and PZ1 were validated via X-ray crystallography (using SHELXL ), confirming triazole and benzimidazole geometries.
  • Spectroscopy : 1H/13C NMR and FTIR (e.g., ) are standard for confirming substituent positions and hydrogen-bonding patterns.

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzimidazole Core : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Triazole Moiety : Often associated with antifungal effects and the modulation of biological pathways.
  • Phenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The compound is believed to modulate the activity of specific enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms:

  • Inhibition of Protein Kinases : The benzamide group within the structure is a common pharmacophore for protein kinase inhibitors, which play crucial roles in cell signaling pathways.
  • Antimicrobial Activity : The triazole ring enhances the compound's potential as an antifungal agent by inhibiting fungal growth through interference with ergosterol synthesis .
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways .

Biological Activity Data

A summary of relevant biological activity data is presented below:

Activity Type Target Organism/Cell Line IC50 (μM) Notes
AntimicrobialMycobacterium tuberculosis7.05Significant activity observed against Mtb .
AnticancerA431 cancer cell line<10Induces apoptosis through specific pathways .
Protein Kinase InhibitionVariousVariesEffective against several protein kinases.

Study 1: Antimycobacterial Activity

A recent study evaluated the efficacy of various benzimidazole derivatives against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 7.05 μM, indicating potent antitubercular activity without acute cellular toxicity towards lung fibroblast cells .

Study 2: Anticancer Mechanisms

Research into the anticancer properties revealed that this compound induced significant apoptosis in A431 cells. The study utilized flow cytometry to analyze cell death pathways and determined that the compound activates caspase-dependent mechanisms .

Q & A

Q. What are efficient synthetic routes for synthesizing N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide?

A one-pot method using CBr₄ as a catalyst in acetonitrile at 80°C yields the target compound with 78% efficiency. This approach avoids multi-step purification and leverages the reactivity of benzoimidazole-2-amine intermediates with ester derivatives . Alternative routes involve coupling triazole-ethyl linkages via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in structurally related benzimidazole-triazole hybrids .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon backbone, particularly for triazole (δ ~7.7 ppm) and benzimidazole (δ ~8.1 ppm) moieties .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650–1700 cm⁻¹) and NH/OH groups .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N percentages .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Standard assays include:

  • HEK-blue NOD1/NOD2 cells : To assess innate immune modulation via cytokine (IL-8, TNF-α) production .
  • THP-1 cell models : For anti-inflammatory or cytotoxicity screening .
  • Coagulation assays : For anticoagulant activity, as seen in structurally similar benzimidazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yield triazole-ethyl linkage formation?

  • Catalyst Screening : Test additives like CBr₄ (3 equivalents) or tetrakis(dimethylamino)ethylene (TDAE) to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates .
  • Temperature Gradients : Reactions at 35–80°C balance kinetics and side-product formation .
  • Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve discrepancies between experimental NMR data and computational predictions?

  • Crystallographic Validation : Refine the structure using SHELXL for high-resolution X-ray data to resolve ambiguities .
  • DFT Calculations : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-generated chemical shifts.
  • Dynamic Effects : Account for conformational flexibility via variable-temperature (VT) NMR or molecular dynamics simulations .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Modify phenyl (electron-withdrawing/donating groups) and triazole (alkyl vs. aryl) moieties to probe bioactivity .
  • Bioisosteric Replacement : Replace the benzimidazole core with indazole or thiadiazole to assess scaffold flexibility .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical binding interactions, as demonstrated for triazole-containing inhibitors .

Q. How to address contradictions in biological activity data across different cell lines?

  • Cell-Specific Factors : Evaluate membrane permeability (e.g., PAMPA assay) and efflux pump expression (e.g., P-glycoprotein) .
  • Cytokine Profiling : Use multiplex assays to differentiate compound effects on IL-8, TNF-α, and IFN-γ pathways .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in primary cells (e.g., PBMCs) vs. immortalized lines to contextualize potency .

Q. What computational tools are recommended for crystallographic refinement of this compound?

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, handling twinning and anisotropic displacement .
  • WinGX/ORTEP : For visualization and validation of thermal ellipsoids, hydrogen bonding, and packing diagrams .
  • PLATON/ADDSYM : Detects missed symmetry and validates space group assignments .

Methodological Considerations

Q. Designing Controlled Experiments for Conflicting Bioactivity Results

  • Blind Testing : Use third-party labs to eliminate observer bias.
  • Positive/Negative Controls : Include known inhibitors (e.g., CYP3A4 inhibitors for metabolic stability assays) .
  • Statistical Robustness : Apply ANOVA or Student’s t-test with Bonferroni correction for multi-group comparisons .

Q. Best Practices for Reproducing Synthetic Protocols

  • Detailed Logging : Record exact solvent grades, humidity, and stirring rates, as minor variations impact triazole ring closure .
  • Scale-Up Strategies : Use flow chemistry for >10 mmol syntheses to maintain yield and purity .

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